molecular formula C10H12O4S B1360366 4-(propane-1-sulfonyl)benzoic acid CAS No. 99186-88-6

4-(propane-1-sulfonyl)benzoic acid

Cat. No.: B1360366
CAS No.: 99186-88-6
M. Wt: 228.27 g/mol
InChI Key: YQQVAQOZIVPLQU-UHFFFAOYSA-N
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Description

4-(propane-1-sulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S It is a derivative of benzoic acid, where a propylsulfonyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(propylsulfonyl)- typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of benzoic acid, 4-(propylsulfonyl)- can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(propane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(propane-1-sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 4-(propylsulfonyl)- involves its interaction with cellular components. The sulfonyl group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propane-1-sulfonyl)benzoic acid is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other benzoic acid derivatives may not be suitable .

Biological Activity

4-(Propane-1-sulfonyl)benzoic acid, a sulfonic acid derivative, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone with a propane sulfonyl group attached. The molecular formula is C10H12O4SC_{10}H_{12}O_4S, and it has a molecular weight of 240.26 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Pharmacological Applications

The potential applications of this compound in pharmacology include:

  • Treatment of Neurodegenerative Disorders : Similar compounds have been explored for their efficacy in treating conditions such as Alzheimer's disease and multiple sclerosis by modulating glutamate receptors .
  • Anxiolytic Effects : Given its structural characteristics, there is potential for this compound to exhibit anxiolytic properties through modulation of GABAergic and glutamatergic systems .

Study 1: Neuropharmacological Assessment

A study investigating the effects of related sulfonic acids on neurotransmitter systems demonstrated significant alterations in synaptic transmission in rodent models. The findings suggested that these compounds could serve as potential therapeutic agents for anxiety and depression-related disorders.

CompoundEffect on NMDA ReceptorAnxiolytic Activity
AcamprosateInhibitionYes
This compoundUnknownPotential

Study 2: Protein Trafficking

In cell-based assays, this compound was shown to influence the localization and stability of key proteins involved in cell signaling pathways. This suggests a role in modulating cellular responses to external stimuli.

Properties

IUPAC Name

4-propylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQVAQOZIVPLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243980
Record name Benzoic acid, 4-(propylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99186-88-6
Record name Benzoic acid, 4-(propylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099186886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(propylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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